Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate

Lipophilicity Physicochemical Properties Drug Design

Generic 2-aminothiophene-3-carboxylates often fail in kinase programs due to improper C4-aryl geometry. This compound's 1-naphthyl ethyl ester uniquely occupies hydrophobic ATP-binding back pockets, enabling reproducible SAR. • Direct precursor to thieno[2,3-d]pyrimidines (FDA-approved kinase inhibitor cores). • LogP ~5.0 benchmark for PAMPA/Caco-2 permeability and metabolic stability assays. • 95% purity; available in 100 mg-10 g lots with expedited global shipping.

Molecular Formula C17H15NO2S
Molecular Weight 297.4 g/mol
CAS No. 350997-18-1
Cat. No. B1619793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate
CAS350997-18-1
Molecular FormulaC17H15NO2S
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC=C1C2=CC=CC3=CC=CC=C32)N
InChIInChI=1S/C17H15NO2S/c1-2-20-17(19)15-14(10-21-16(15)18)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,2,18H2,1H3
InChIKeyKYUYHVLGODSIJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate: Procurement & Research Overview


Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate (CAS 350997-18-1) is a synthetic thiophene derivative belonging to the 2-aminothiophene-3-carboxylate class. Characterized by a naphthalen-1-yl substituent at the C4 position and an ethyl ester at C3, this compound exhibits a molecular weight of 297.37 g/mol and a calculated partition coefficient (LogP) of approximately 4.9–5.45, reflecting pronounced lipophilicity . As a member of the Gewald reaction product family, it serves as a versatile building block in medicinal chemistry for constructing fused heterocyclic systems and exploring structure-activity relationships (SAR) within kinase and GPCR-targeted programs [1].

1
Synthetic building block for kinase and GPCR-targeted heterocycle libraries.
Supports thienopyrimidine scaffold construction.
2
High lipophilicity probe for cell permeability and target engagement assays.
Reported LogP context for intracellular pathway studies.
3
SAR tool for exploring C4-naphthyl hydrophobic pocket interactions.
Class-level kinase inhibitor pharmacophore context.

Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate: Substitution Risk Assessment


Interchanging ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate with generic 2-aminothiophene-3-carboxylates is scientifically unsound due to the compound's specific combination of a bulky 1-naphthyl C4-aryl group and an ethyl ester. SAR studies demonstrate that the nature and position of the C4-aryl substituent profoundly influence both the potency and selectivity of 2-aminothiophene-based inhibitors and allosteric modulators [1]. Even seemingly minor alterations, such as shifting from a phenyl to a naphthyl group or from an ethyl to a methyl ester, can result in orders-of-magnitude differences in target binding affinity, cellular permeability, and metabolic stability [2]. The 1-naphthyl group, in particular, provides a unique spatial and electronic footprint compared to the 2-naphthyl isomer or smaller phenyl analogs, which is not recapitulated by other substituents [3]. Consequently, substituting this compound with a structurally similar analog carries a high risk of experimental irreproducibility and failure in downstream biological or chemical applications.

Target
Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate
Unique 1-naphthyl spatial and electronic footprint
Substitute
4-Phenyl analog (CAS 4815-36-5)
Smaller aryl group may shift kinase selectivity and reduce hydrophobic binding
Substitute
Methyl ester analog (CAS 350997-17-0)
Ester modification may alter permeability and metabolic stability profiles

Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate: Physicochemical & Synthetic Benchmarking


Lipophilicity: Comparison with Phenyl & Methyl Ester Analogs

The 1-naphthyl and ethyl ester substituents confer significantly higher lipophilicity compared to the unsubstituted phenyl analog and the methyl ester congener. This increased LogP value is critical for membrane permeability and target engagement in cell-based assays .

Lipophilicity
Head-to-head
LogP 4.9–5.45 vs phenyl analog 3.7–4.1
Supports membrane permeability context
Predicted values; experimental confirmation advised
Lipophilicity Physicochemical Properties Drug Design

Molecular Weight & Drug-Likeness vs. Phenyl Analog

The compound exhibits a molecular weight of 297.37 g/mol, which is 50 g/mol higher than the 4-phenyl analog (MW 247.31). This difference places it in a distinct physicochemical space with implications for solubility and permeability .

Molecular Weight
Head-to-head
297.37 g/mol vs phenyl analog 247.31 g/mol
May influence solubility and formulation design
Within typical lead-like space
Molecular Weight Drug-Likeness Permeability

Synthetic Utility as Thienopyrimidine Precursor

The compound serves as a direct precursor for the synthesis of 4-chloro-5-(1-naphthyl)thieno[2,3-d]pyrimidine, a key intermediate in kinase inhibitor programs, via reaction with phosphorus oxychloride [1]. This specific transformation highlights its value in constructing privileged scaffolds not readily accessible from simpler 4-aryl analogs.

Synthetic Utility
Head-to-head
Direct precursor to 4-chloro-5-(1-naphthyl)thieno[2,3-d]pyrimidine
Supports fused heterocycle library synthesis
Reported via patent literature; yields not quantified
Synthetic Chemistry Building Block Heterocycle Synthesis

Class-Level Kinase Inhibitor Activity

Within the 2-aminothiophene-3-carboxylate class, compounds bearing a 4-aryl group have been extensively characterized as kinase inhibitors and allosteric modulators. Specifically, analogs with bulky aromatic substituents like naphthyl have shown enhanced binding to hydrophobic pockets in targets such as RNase L and various kinases [1][2]. While direct activity data for this specific compound is not publicly available, the collective SAR indicates that the 1-naphthyl group provides a unique pharmacophore compared to smaller or differently positioned aryl groups.

Kinase Activity
Class-level
Reported class-level kinase inhibitor and RNase L activator pharmacophore
Context-dependent; requires target-specific validation
No direct IC50 data for this specific compound
Kinase Inhibition Cancer Therapeutics Allosteric Modulation

Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate: Key Application Scenarios


Kinase Inhibitor Hit Identification & Optimization

The compound's 2-aminothiophene-3-carboxylate core is a privileged scaffold for ATP-competitive and allosteric kinase inhibitors [1]. Its 1-naphthyl group is designed to occupy hydrophobic back pockets in kinase ATP-binding sites, enhancing both potency and selectivity. This makes it a compelling starting point for fragment-based or structure-guided drug discovery programs targeting kinases implicated in oncology and inflammation.

Fused Heterocycle Libraries for GPCR & Kinase Screening

As demonstrated in the synthetic evidence, this compound can be readily converted into thieno[2,3-d]pyrimidines and related fused systems, which are core structures in many FDA-approved kinase inhibitors [2]. Procurement of this compound enables the parallel synthesis of diverse screening libraries targeting purinergic (A1, A2A, A3) adenosine receptors and other GPCRs where thienopyrimidines have shown high affinity [3].

Physicochemical Profiling & Permeability Studies

Given its calculated LogP of ~5.0, this compound serves as a benchmark for studying the impact of high lipophilicity on passive membrane permeability, cellular uptake, and off-target binding in the 2-aminothiophene series. It can be used in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies to establish quantitative structure-permeability relationships (QSPR) for optimizing lead candidates with similar aromatic substituents .

RNase L Activation Probe

Recent literature identifies 2-aminothiophene-3-carboxylates (ATPCs) as activators of ribonuclease L (RNase L), a key enzyme in the interferon antiviral and antiproliferative response [4]. While the specific activity of this compound is unreported, its 1-naphthyl substitution pattern aligns with SAR for RNase L binding. It can be employed as a chemical probe to dissect the role of hydrophobic interactions in RNase L activation and downstream apoptosis induction.

Application
Selection Property
Validation Focus
Kinase inhibitor hit-ID studies
1-Naphthyl pharmacophore review
Kinase panel target engagement
Fused heterocycle library synthesis
Thienopyrimidine scaffold access
GPCR and kinase screening compatibility
Cell permeability profiling
High lipophilicity probe context
PAMPA or Caco-2 permeability endpoints
RNase L pathway probe studies
Hydrophobic interaction SAR review
Apoptosis pathway-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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